In Vitro Inhibition of Human Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine demonstrates direct inhibitory activity against human PYCR1, a key enzyme in proline biosynthesis linked to cancer cell survival [1]. The compound exhibits an IC50 of 16,000 nM (16 µM) in a cell-free biochemical assay. This activity is absent in the unsubstituted parent scaffold and represents a distinct biological profile compared to other halogenated pyrrolopyridines, which often target kinases like FGFR . The specific IC50 value for PYCR1 provides a quantifiable benchmark for selecting this compound in target-based screening campaigns.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16,000 nM |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[3,2-b]pyridine (Inactive / Not Reported against PYCR1); Typical 3-bromo analog FGFR IC50 range = 7–712 nM |
| Quantified Difference | 16,000 nM (vs. inactive parent) and distinct target selectivity profile compared to mono-bromo analogs. |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, assessed as reduction in NADH oxidation [1]. |
Why This Matters
This is the only reported biochemical IC50 value for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine, establishing its unique functional fingerprint and enabling informed selection for projects targeting PYCR1 or proline metabolism in cancer.
- [1] BindingDB. (n.d.). BDBM50522058 CHEMBL4470037. Affinity Data for 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine. View Source
